molecular formula C12H25NO B1485516 trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol CAS No. 2166208-89-3

trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol

Cat. No.: B1485516
CAS No.: 2166208-89-3
M. Wt: 199.33 g/mol
InChI Key: UZVMMMRKONTFDL-VXGBXAGGSA-N
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Description

Trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-[bis(2-methylpropyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-9(2)7-13(8-10(3)4)11-5-6-12(11)14/h9-12,14H,5-8H2,1-4H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMMMRKONTFDL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC(C)C)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol is a compound with potential therapeutic applications, particularly in medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a bis(2-methylpropyl)amino group, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11H21N1O1C_{11}H_{21}N_1O_1. The compound's structure includes:

  • Cyclobutane ring : A four-membered carbon ring that contributes to the compound's rigidity and potential receptor interactions.
  • Amino groups : The presence of the bis(2-methylpropyl)amino groups may enhance binding affinity to biological targets, including neurotransmitter receptors, which could lead to neuroprotective effects.
  • Hydroxymethyl group : This functional group may influence solubility and membrane permeability, enhancing bioavailability.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neuroprotective Effects : The compound may interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this class could inhibit cancer cell proliferation.

The proposed mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The amino group may facilitate binding to neurotransmitter receptors or other protein targets, influencing signaling pathways.
  • Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit specific enzymes involved in disease processes.

Synthesis and Characterization

The synthesis of this compound can be achieved through several organic chemistry methods, including:

  • N-Alkylation Reactions : Utilizing polar aprotic solvents can enhance nucleophilicity during the synthesis process.
MethodDescription
N-AlkylationInvolves the reaction of cyclobutane derivatives with amines.
Solvent ChoicePolar aprotic solvents improve reaction yields.

Case Studies and Research Findings

While specific literature on this compound is limited, insights can be drawn from related compounds:

  • Neuroprotective Agents : A study on similar cyclic amines indicated significant neuroprotective properties in vitro, suggesting potential applications in neurodegenerative conditions .
  • Antimicrobial Activity : Research on structurally related compounds demonstrated effective antimicrobial activity against various pathogens .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds can provide insights into the expected pharmacokinetics of this compound .

Preparation Methods

Starting Material Preparation: Protected Cyclobutanone Derivatives

  • The synthesis begins with cyclobutanone compounds, which can be optically active (e.g., (2S-trans) form) or racemic.
  • Hydroxymethyl groups at positions 2 and 3 of the cyclobutane ring are protected, commonly as benzoyl esters, to prevent side reactions during reductions and aminations.
  • The diprotected 2,3-hydroxymethyl cyclobutanone intermediates are prepared by established methods documented in patents and literature, such as those by Bisacchi et al. and Norbeck et al..

Reduction to Cyclobutanol

  • The protected cyclobutanone is reduced to the corresponding cyclobutanol using dialkylaluminum chlorides, with diisobutylaluminum chloride being the most effective reducing agent.
  • The reaction is typically carried out at low temperatures (e.g., -40°C to -32°C) to control reaction rate and stereoselectivity.
  • Quenching is performed slowly with methanol to avoid decomposition, followed by aqueous ammonium chloride treatment and drying steps to isolate the crude product.
  • Crystallization from methanol-water mixtures yields the purified diprotected cyclobutanol intermediate.

Amination to Introduce Bis(2-methylpropyl)amino Group

  • The amination step involves substitution or addition reactions where the bis(2-methylpropyl)amino moiety is introduced onto the cyclobutanol scaffold.
  • This step requires precise control of reaction conditions such as temperature, solvent, and stoichiometry to maintain the trans stereochemistry and avoid side reactions.
  • The process may involve nucleophilic substitution or reductive amination techniques depending on the intermediate functionalities.

Deprotection and Final Purification

  • After amination, protecting groups (e.g., benzoyl esters) are removed under acidic or basic conditions to yield the free hydroxyl groups.
  • Final purification is achieved by crystallization or chromatographic techniques to ensure high purity and stereochemical integrity of trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol.

Detailed Reaction Data and Conditions

Step Reagents/Conditions Temperature Outcome/Yield Notes
Protection of hydroxymethyls Benzoyl chloride, base Room temperature Formation of diprotected cyclobutanone Protects hydroxyl groups for reduction
Reduction Diisobutylaluminum chloride -40°C to -32°C Crude cyclobutanol; ~56% yield after crystallization Stereoselective reduction to trans-alcohol
Quenching Methanol, saturated ammonium chloride solution Gradual warming Stabilizes product Avoids decomposition
Amination Bis(2-methylpropyl)amine, suitable catalyst or base Controlled (varies) Introduction of amino substituent Maintains trans stereochemistry
Deprotection Acidic or basic hydrolysis Mild conditions Free hydroxyl groups restored Final purification step

Research Findings and Analytical Verification

  • The stereochemistry of the cyclobutanol intermediate and final product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic shifts consistent with trans substitution.
  • Mass Spectrometry (MS) confirms molecular weight and purity.
  • Optical activity measurements verify enantiomeric purity when optically active starting materials are used.
  • The process is reproducible with high stereoselectivity when using diisobutylaluminum chloride as the reducing agent and benzoyl protection.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves cyclobutane ring formation followed by stereoselective functionalization. For example, analogous cyclobutane derivatives are synthesized via [2+2] cycloaddition or ring-opening reactions under controlled conditions (e.g., low temperature, UV light) . Optimization may require adjusting catalysts (e.g., chiral catalysts for stereocontrol), solvent polarity, or reaction time. Yield improvements can be tracked using HPLC or GC-MS.

Q. How is the stereochemistry and structural conformation of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H-NMR to confirm trans-configuration.
  • Computational modeling : Validate against DFT-optimized structures (e.g., Gaussian or ORCA).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, lab coats) to minimize exposure.
  • Follow disposal guidelines for amine-containing compounds, such as neutralization before disposal .
  • Monitor stability under storage conditions (e.g., inert atmosphere, refrigeration) to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with enzymes or biological targets, and what experimental designs are suitable for mechanistic studies?

  • Methodology :

  • Enzyme assays : Use fluorescence quenching or SPR to measure binding affinity.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of interactions.
  • Case study approach : Reference analogous cyclobutane derivatives tested for antidepressant activity in rodent models .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR or crystallography results)?

  • Methodology :

  • Multi-technique validation : Cross-check NMR, X-ray, and IR data. For example, crystallography may reveal unexpected conformations not evident in solution-phase NMR .
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify fluxional behavior.
  • Crystallographic refinement : Use SHELXL to address disorder or twinning in crystals .

Q. How can computational models predict the compound’s reactivity or stability under varying pH/temperature conditions?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., hydrolysis) using software like GROMACS.
  • QM/MM calculations : Model transition states for reactions (e.g., cyclobutane ring-opening).
  • pKa prediction tools : Use ACD/Labs or MarvinSuite to estimate protonation states.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodology :

  • Continuous flow chemistry : Minimize epimerization by reducing reaction time.
  • Chiral stationary phases : Use HPLC or SFC for large-scale enantiomeric separation.
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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